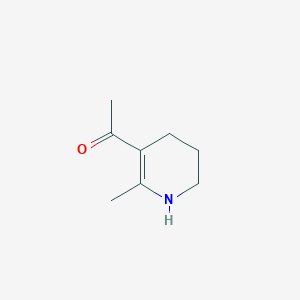
Ethanone,1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often found in both natural products and synthetic pharmaceutical agents . The structure of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine includes a tetrahydropyridine ring with acetyl and methyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods: Industrial production of tetrahydropyridine derivatives often employs ring-closing olefin metathesis to establish the tetrahydropyridine ring system . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can undergo electrocyclization via resonance stabilization, followed by reduction through acid/borohydride stimulation . This process affects various biological pathways, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma and flavor properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Studied for its neurotoxic effects and use in Parkinson’s disease research.
(–)-Mitragynine: A naturally occurring tetrahydropyridine with analgesic properties.
Uniqueness: 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is unique due to its specific acetyl and methyl substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry make it a valuable compound.
Propriétés
Numéro CAS |
19942-30-4 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3 |
Clé InChI |
ALIKSNZBMFSXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1)C(=O)C |
SMILES canonique |
CC1=C(CCCN1)C(=O)C |
Synonymes |
Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














